molecular formula C25H35N5O B12780075 1H-Indole-2-carboxamide, N-methyl-N-(6-(methyl(3-((1-methylethyl)amino)-2-pyridinyl)amino)hexyl)- CAS No. 136817-11-3

1H-Indole-2-carboxamide, N-methyl-N-(6-(methyl(3-((1-methylethyl)amino)-2-pyridinyl)amino)hexyl)-

Cat. No.: B12780075
CAS No.: 136817-11-3
M. Wt: 421.6 g/mol
InChI Key: NJIJEEGZTXJCTH-UHFFFAOYSA-N
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Description

1H-Indole-2-carboxamide, N-methyl-N-(6-(methyl(3-((1-methylethyl)amino)-2-pyridinyl)amino)hexyl)- is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 1H-Indole-2-carboxamide, N-methyl-N-(6-(methyl(3-((1-methylethyl)amino)-2-pyridinyl)amino)hexyl)- involves multiple steps. The synthetic route typically starts with the preparation of the indole core, followed by the introduction of the carboxamide group and the N-methyl-N-(6-(methyl(3-((1-methylethyl)amino)-2-pyridinyl)amino)hexyl) side chain. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity. Industrial production methods may involve optimization of these synthetic routes to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

1H-Indole-2-carboxamide, N-methyl-N-(6-(methyl(3-((1-methylethyl)amino)-2-pyridinyl)amino)hexyl)- undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1H-Indole-2-carboxamide, N-methyl-N-(6-(methyl(3-((1-methylethyl)amino)-2-pyridinyl)amino)hexyl)- has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1H-Indole-2-carboxamide, N-methyl-N-(6-(methyl(3-((1-methylethyl)amino)-2-pyridinyl)amino)hexyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1H-Indole-2-carboxamide, N-methyl-N-(6-(methyl(3-((1-methylethyl)amino)-2-pyridinyl)amino)hexyl)- can be compared with other similar compounds, such as:

    1H-Indole-3-carboxamide: This compound has a similar indole core but differs in the position and nature of the substituents.

    N-methyl-1H-indole-2-carboxamide: This compound shares the N-methyl and carboxamide groups but lacks the complex side chain.

    1H-Indole-2-carboxamide, N-methyl-N-(6-(methyl(3-((1-methylethyl)amino)-2-pyridinyl)amino)butyl)-: This compound has a shorter side chain compared to the original compound. The uniqueness of 1H-Indole-2-carboxamide, N-methyl-N-(6-(methyl(3-((1-methylethyl)amino)-2-pyridinyl)amino)hexyl)- lies in its specific structure, which imparts distinct chemical and biological properties.

Properties

CAS No.

136817-11-3

Molecular Formula

C25H35N5O

Molecular Weight

421.6 g/mol

IUPAC Name

N-methyl-N-[6-[methyl-[3-(propan-2-ylamino)pyridin-2-yl]amino]hexyl]-1H-indole-2-carboxamide

InChI

InChI=1S/C25H35N5O/c1-19(2)27-22-14-11-15-26-24(22)29(3)16-9-5-6-10-17-30(4)25(31)23-18-20-12-7-8-13-21(20)28-23/h7-8,11-15,18-19,27-28H,5-6,9-10,16-17H2,1-4H3

InChI Key

NJIJEEGZTXJCTH-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=C(N=CC=C1)N(C)CCCCCCN(C)C(=O)C2=CC3=CC=CC=C3N2

Origin of Product

United States

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